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An In-depth Technical Guide to the Early-Phase Clinical Trial Results for Gadoquatrane

Introduction

Gadoquatrane (BAY1747846) is a next-generation, investigational gadolinium-based contrast

agent (GBCA) designed for use in magnetic resonance imaging (MRI). It features a unique

tetrameric macrocyclic structure, which provides high stability and significantly higher relaxivity

compared to conventional GBCAs.[1][2] This increased relaxivity is engineered to enable a

substantial reduction in the administered gadolinium dose while maintaining or improving

diagnostic image quality. This technical guide summarizes the key findings from the early-

phase clinical development program of Gadoquatrane, with a focus on its pharmacokinetics,

safety, and efficacy, as presented in publicly available trial data.

Data Presentation: Quantitative Trial Results
The clinical development of Gadoquatrane has progressed through multiple phases, providing

key quantitative data on its behavior and performance.

Pharmacokinetic Profile
Early-phase studies in healthy volunteers have established a consistent pharmacokinetic (PK)

profile for Gadoquatrane, which is comparable to other established extracellular macrocyclic

GBCAs.[2][3]

Table 1: Summary of Pharmacokinetic Parameters for Gadoquatrane in Healthy Volunteers
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Parameter Value Population Source

Effective Half-Life 1.3 - 1.4 hours
Chinese &
Japanese Men

[3]

1.4 - 1.7 hours Mostly White Adults

Volume of Distribution

(steady state)
0.21 - 0.24 L/kg

Chinese & Japanese

Men

~0.2 L/kg Mostly White Adults

Renal Elimination Rapid All Populations

Urinary Recovery

(Gadolinium)

82% - 99% of

administered dose

Chinese & Japanese

Men

Clearance (Total and

Renal)
~0.1 L/h per kilogram Mostly White Adults

| Metabolism | No evidence of in-vivo degradation or release of free Gadolinium | Healthy

Adults | |

Safety and Tolerability
Across all early-phase trials, Gadoquatrane has demonstrated a favorable safety profile.

Table 2: Summary of Safety Findings
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Finding Details Study Phase Source

Adverse Events

(AEs)

Few, mild, and
transient AEs
reported. No
serious AEs
occurred.

Phase I

Safety Profile

Comparison

Consistent with the

known profile of other

macrocyclic GBCAs.

No new safety signals

observed.

Phase III

QT/QTc Interval

Analysis

Exploratory modeling

indicated no risk of

clinically relevant

QT/QTc prolongation

(>10 ms).

Phase I

| Pediatric Safety | The safety profile in pediatric patients (birth to <18 years) was consistent

with that in adults. | Phase III | |

Efficacy and Dosing
Clinical studies have evaluated Gadoquatrane at a significantly reduced gadolinium dose

compared to the standard for other macrocyclic agents.

Table 3: Efficacy and Dosing Information
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Parameter Details Study Phase Source

Investigated Dose
0.04 mmol Gd/kg
body weight.

Phase II & III

Dose Reduction

Represents a 60%

reduction compared to

the standard 0.1 mmol

Gd/kg dose of other

macrocyclic GBCAs.

Phase II & III

Phase II Outcome

(CNS)

A 0.04 mmol Gd/kg

dose of Gadoquatrane

showed similar

efficacy to a 0.1 mmol

Gd/kg dose of

gadobutrol.

Phase II

Phase III Primary

Endpoints

Met. Demonstrated

non-inferiority to

comparator GBCAs

(dosed at 0.1 mmol

Gd/kg) for

visualization

parameters (contrast

enhancement,

delineation,

morphology).

Phase III (QUANTI)

Phase III Secondary

Endpoints

Met. Achieved non-

inferior diagnostic

performance based on

sensitivity and

specificity for lesion

detection.

Phase III (QUANTI)

| Comparison to Unenhanced MRI| Demonstrated superiority based on visualization

parameters. | Phase III (QUANTI) | |
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Experimental Protocols
First-in-Human Dose-Escalation Study

Design: A prospective, randomized, single-blind, single-dose, placebo-controlled study

conducted at a single center.

Participants: 49 healthy volunteers (mean age 35 years; 24 female).

Dosing Cohorts: Participants were randomly assigned (6:2) to receive either Gadoquatrane
or a placebo. Doses were escalated across cohorts, ranging from 0.025 to 0.2 mmol Gd/kg

body weight.

Administration: For the initial cohorts, the agent was administered via a 5-minute infusion.

For later cohorts, it was administered as an intravenous injection at 2 mL/s, followed by a

saline flush.

Pharmacokinetic Analysis: Blood samples were collected at numerous time points up to 72

hours post-administration. Urine and feces were collected over the full 72-hour period to

assess excretion.

Safety Monitoring: Included continuous monitoring for treatment-emergent adverse events,

vital signs, and ECGs for QT/QTc analysis.

Phase III QUANTI Clinical Program
Design: The program consisted of two large, multinational, randomized, prospective, double-

blind, crossover Phase III studies (QUANTI CNS and QUANTI OBR) in adults, and one

pediatric study (QUANTI Pediatric). A total of 808 patients across 15 countries participated.

Objective: To evaluate the efficacy and safety of Gadoquatrane (0.04 mmol Gd/kg)

compared to both unenhanced MRI and other macrocyclic GBCAs (0.1 mmol Gd/kg).

Crossover Protocol (Adult Studies):

Patient Enrollment: Patients with known or suspected pathologies of the central nervous

system (QUANTI CNS) or other body regions (QUANTI OBR) were enrolled.
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Period 1: Participants underwent an initial MRI session. They were randomized to receive

either Gadoquatrane (0.04 mmol Gd/kg) or a standard macrocyclic GBCA (0.1 mmol

Gd/kg).

Period 2: After a specified washout period, participants returned for a second MRI session

and received the alternate contrast agent to the one they received in Period 1.

Image Evaluation: All MRI scans were evaluated by blinded, independent central readers

who assessed key visualization and diagnostic parameters.

Safety and PK Assessments: Procedures included physical examinations, monitoring of vital

signs, and collection of blood and urine samples to confirm the pharmacokinetic profile in

patient populations.

Visualizations: Mechanisms and Workflows
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Caption: Mechanism of Action for Gadoquatrane in Contrast-Enhanced MRI.
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Caption: Experimental Workflow of the Phase III QUANTI Crossover Studies.
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Caption: Core Development Rationale for Gadoquatrane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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